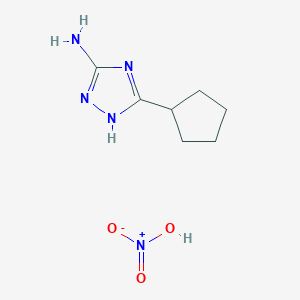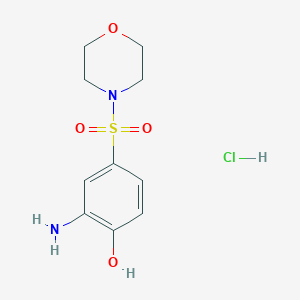
2-Amino-4-morpholin-4-ylsulfonylphenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-morpholin-4-ylsulfonylphenol;hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O4S and its molecular weight is 294.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
One area of application is in the synthesis and evaluation of the antibacterial activity of derivatives. For instance, derivatives have been synthesized for the assessment of their antibacterial properties. Compounds with morpholine components have been shown to exhibit pronounced anticonvulsive and some peripheral n-cholinolytic activities, although they displayed no antibacterial activity (Papoyan et al., 2011).
Antitumor Activity
There's also significant interest in the antitumor activities of morpholine derivatives. A study synthesized tertiary aminoalkanol hydrochlorides, including morpholine derivatives, to test them for antitumor activity. These compounds were evaluated for their efficacy in inhibiting cancer cell proliferation, highlighting their potential as antitumor agents (Isakhanyan et al., 2016).
Pharmacological Characterization
In pharmacology, morpholine derivatives have been characterized for their selectivity and affinity towards specific receptors. For example, a novel κ-opioid receptor (KOR) antagonist with high affinity was developed, demonstrating the potential for treating depression and addiction disorders. This underscores the role of morpholine derivatives in developing new therapeutic agents (Grimwood et al., 2011).
Chemical Synthesis and Material Science
In chemical synthesis, morpholine derivatives have been used as intermediates in creating complex molecules and materials. The synthesis of active 2-aminothiophenes through the Gewald reaction, using morpholine–trifluoroacetic acid salt as the catalyst, is an example of how these compounds contribute to advancing synthetic methodologies and material science (Snieckus & Miranzadeh, 2017).
Drug Design and Development
Morpholine derivatives are also pivotal in drug design and development, with studies focusing on their synthesis and evaluation for antibacterial and DNA cleavage potential. Such research paves the way for the future development of more effective analogs for applications in the medicinal field, demonstrating the versatility and potential of these compounds in contributing to the discovery of new drugs (Mali et al., 2019).
Propiedades
IUPAC Name |
2-amino-4-morpholin-4-ylsulfonylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S.ClH/c11-9-7-8(1-2-10(9)13)17(14,15)12-3-5-16-6-4-12;/h1-2,7,13H,3-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHNOYBAPJNAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
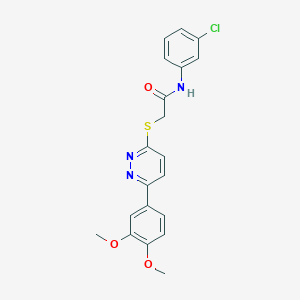
![N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2614818.png)
![2-Cyclohexyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B2614824.png)

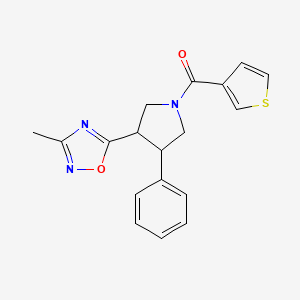
![[(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine](/img/structure/B2614828.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2614829.png)
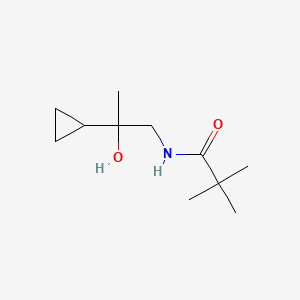
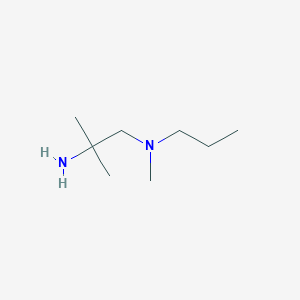
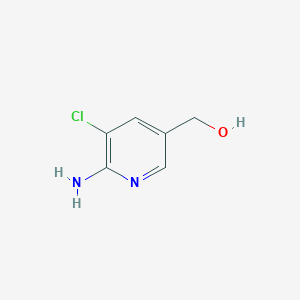

![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2614838.png)

